2-Iodo-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Iodo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3IN It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the second position and a trifluoromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(trifluoromethyl)benzonitrile typically involves the iodination of 2-Amino-5-(trifluoromethyl)benzonitrile. One common method includes the suspension of 2-Amino-5-(trifluoromethyl)benzonitrile in dichloromethane, followed by the dropwise addition of t-butyl nitrite. The resulting product is then purified using silica gel chromatography with a mixture of dichloromethane and hexanes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, including selective continuous flow iodination.
Materials Science: Derivatives of this compound are used in the development of high voltage lithium-ion batteries, improving their cyclic stability.
Biomedical Research: It is used in the study of enzymatic reactions and the synthesis of novel compounds with potential antiviral activity.
PET Imaging: The compound is utilized in the development of PET imaging radioligands for neuroimaging studies.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. In catalysis, it acts as an electrophilic reagent, facilitating the iodination of organic substrates. In biomedical applications, its derivatives may interact with viral enzymes or receptors, inhibiting their activity and preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar in structure but with different substitution positions, affecting its reactivity and applications.
2-Chloro-5-(trifluoromethyl)benzonitrile: Contains a chlorine atom instead of iodine, leading to different chemical properties and uses.
Uniqueness
2-Iodo-5-(trifluoromethyl)benzonitrile is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and stability. Its specific substitution pattern allows for selective reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKCPNOVAIBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693641 | |
Record name | 2-Iodo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868166-20-5 | |
Record name | 2-Iodo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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